(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate
Description
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at position 2 and two fluorine atoms at positions 4 and 4 of the pyrrolidine ring. The (S)-stereochemistry at the second position is critical for its application in asymmetric synthesis and medicinal chemistry, where it serves as a key intermediate for bioactive molecules . The tert-butyl group enhances solubility in organic solvents, while the difluoro substitution modulates electronic properties and metabolic stability, making it valuable in drug discovery .
Properties
Molecular Formula |
C9H15F2NO2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
tert-butyl (2S)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
ORKRSLURHDAZKN-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(CN1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral auxiliaries or catalysts to ensure the desired (S)-configuration.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the chiral center ensures selective interactions with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in medicinal and biological applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three close analogs (Table 1), with similarity scores derived from structural alignment algorithms :
| Compound Name | CAS Number | Substituents | Fluorine Positions | Similarity Score |
|---|---|---|---|---|
| (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate | Not provided | 2-carboxylate | 4,4-difluoro | Reference (1.00) |
| (2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | 1363384-67-1 | 2-carbamoyl, 1-carboxylate | 4-fluoro | 0.94 |
| (S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1407997-77-6 | 2-aminomethyl, 1-carboxylate | 4,4-difluoro | 0.87 |
| (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | Not provided | 2-methylaminomethyl, 1-Boc | 4,4-difluoro | 0.87 |
| (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate | 215918-21-1 | 2-hydroxymethyl, 1-carboxylate | 4,4-difluoro | Not scored |
Key Observations :
Aminomethyl and methylaminomethyl groups (similarity 0.87) introduce basic nitrogen centers, enabling salt formation or further functionalization (e.g., coupling reactions) . The hydroxymethyl variant (CAS 215918-21-1) offers a polar handle for derivatization, though its lower lipophilicity may reduce membrane permeability compared to the carboxylate parent .
Fluorination Impact: The 4,4-difluoro substitution in the target compound and some analogs enhances metabolic stability and electronegativity compared to mono-fluoro (4-fluoro) derivatives. This is critical for optimizing pharmacokinetics in lead compounds .
Stereochemical Differences :
- The (R)-configured analog (0.87 similarity) demonstrates how stereochemistry alters bioactivity. For instance, (R)- vs. (S)-configurations can lead to divergent binding modes in enzyme inhibitors .
Research Findings and Trends
- Solubility Trade-offs : While the tert-butyl group aids organic solubility, polar substituents (e.g., hydroxymethyl) may necessitate formulation adjustments for in vivo studies .
Biological Activity
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is with a molecular weight of approximately 250.24 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a tert-butyl ester at the 2-position, contributing to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16F2N2O3 |
| Molecular Weight | 250.24 g/mol |
| Boiling Point | Not specified |
| LogP (octanol-water partition coefficient) | High |
Synthesis
The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves multi-step organic reactions including:
- Formation of the Pyrrolidine Ring : Utilizing difluorinated precursors.
- Carboxylation : Introducing the carboxylate group via nucleophilic substitution.
- Protection of Functional Groups : Implementing tert-butyl protection during synthesis to enhance stability and reactivity.
The biological activity of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The difluorinated pyrrolidine structure may enhance binding affinity to specific receptors or enzymes involved in these processes.
Therapeutic Potential
Recent studies suggest that this compound exhibits:
- Antitumor Activity : In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Case Studies
-
Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluoropyrrolidine compounds showed significant cytotoxic effects against cancer cell lines resistant to conventional therapies .
Cell Line IC50 (µM) Effect KB-vin (vinca alkaloid-resistant) 15 Significant inhibition MCF7 (breast cancer) 20 Moderate inhibition - Neuroprotective Studies : Research indicates that (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate may protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in treating conditions such as Alzheimer's disease .
Comparative Analysis
The biological activity of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl (R)-4,4-difluoropyrrolidine-2-carboxylate | Similar anticancer properties |
| Tert-butyl (S)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate | Enhanced anti-infective activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
